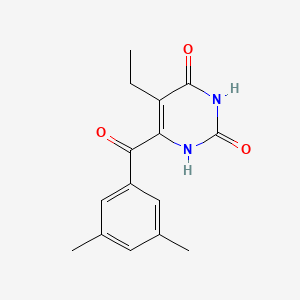

6-(3,5-dimethylbenzoyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(3,5-dimethylbenzoyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with additional functional groups attached at the specified positions. The 3,5-dimethylbenzoyl group would be attached at the 6-position, and an ethyl group would be attached at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds, including our compound of interest. These molecules were synthesized as novel CDK2 inhibitors. Notably, most of these compounds demonstrated superior cytotoxic activities against cancer cell lines, particularly MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they exhibited moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Dual Activity Against Cell Lines and CDK2

Compound 14, derived from our target compound, displayed potent dual activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) and CDK2. Its IC50 values were 45, 6, and 48 nM against the respective cell lines. Moreover, it significantly inhibited CDK2/cyclin A2 enzymatic activity (IC50: 0.057 ± 0.003 μM) compared to sorafenib (IC50: 0.184 ± 0.01 μM) .

Alteration of Cell Cycle Progression

Compound 14 induced a significant alteration in cell cycle progression, which is crucial for cancer cell proliferation. This effect contributes to its anti-proliferative activity .

Apoptosis Induction

Within HCT cells, compound 14 also induced apoptosis—a process that eliminates damaged or abnormal cells. This property underscores its potential as a therapeutic agent .

Regiocontrolled Synthesis of Imidazoles

While not directly related to the compound, it’s worth noting that imidazoles are key components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles (2018-present) have expanded their utility .

Other Potential Applications

Although not explicitly studied for our compound, pyrimidine derivatives often find applications in drug discovery, materials science, and agrochemicals. Researchers continue to explore their properties and potential uses .

Mecanismo De Acción

Target of Action

The primary target of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

This compound acts as a potent non-nucleoside inhibitor of the HIV-1 reverse transcriptase . It binds to the enzyme’s active site, preventing it from converting the viral RNA into DNA . This inhibition halts the replication of the virus and prevents further infection of host cells .

Biochemical Pathways

The inhibition of the HIV-1 reverse transcriptase disrupts the viral life cycle, preventing the integration of the viral DNA into the host cell’s genome . This disruption halts the production of new virus particles, reducing viral load and slowing the progression of the disease .

Pharmacokinetics

The compound’s potency against hiv-1 and hiv-2 suggests that it has good bioavailability

Result of Action

The result of the action of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione is a significant reduction in viral load, due to its inhibition of the HIV-1 reverse transcriptase . This can slow the progression of HIV and potentially delay the onset of AIDS .

Action Environment

The efficacy and stability of 6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, individual patient factors such as genetics, overall health, and adherence to medication regimen can also affect the compound’s action

Propiedades

IUPAC Name |

6-(3,5-dimethylbenzoyl)-5-ethyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-11-12(16-15(20)17-14(11)19)13(18)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOIQAIIROKCPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)NC1=O)C(=O)C2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol](/img/structure/B6513688.png)

![1-[2-(morpholin-4-yl)ethyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one](/img/structure/B6513689.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B6513700.png)

![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)

![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6513766.png)

![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)

![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)